
Divin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Divin' is a technique used in scientific research to study the biochemical and physiological effects of various substances on living organisms. The method involves administering a substance to an organism and observing its effects. Divin' is a powerful tool that has been used to study the effects of drugs, toxins, and other substances on the body.
科学的研究の応用
1. Bacterial Cell Division Inhibition
Divin, a small molecule, has been identified as an inhibitor of bacterial cell division. It disrupts the assembly of late division proteins, thereby impeding bacterial growth. This unique mechanism of action distinguishes Divin from other bacterial division inhibitors, making it a potential tool for developing new antimicrobial agents (Zhou, Eun, Guzei, & Weibel, 2013). Additionally, a separate study further highlights Divin as an inhibitor that does not interact with the tubulin homologue FtsZ or affect chromosome segregation, unlike other division inhibitors (Eun, Zhou, Kiekebusch, Schlimpert, Trivedi, Bakshi, Zhong, Wahlig, Thanbichler, & Weibel, 2013).
2. Enhancement of Synthetic Routes and Potency
Research on Divin also involves the synthesis and structure-activity relationship (SAR) studies. These studies have led to the development of Divin analogs with increased solubility and improved potency, expanding the possibilities for therapeutic applications. This research underscores the importance of the 2-hydroxynaphthalenyl hydrazide portion of Divin for its activity and indicates that modifications to the benzimidazole ring can increase its potency (Zhou, Eun, Guzei, & Weibel, 2013).
特性
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYTFSYTUAGFR-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divin | |
Q & A
Q1: What is Divin's mechanism of action?
A1: Divin inhibits bacterial cell division by disrupting the assembly of essential proteins at the site of cell septation, known as the divisome. [] This interference prevents the proper formation of the division septum, ultimately blocking bacterial replication. []
Q2: How does Divin affect the bacterial cell envelope during division?
A2: Research suggests that Divin affects several morphological stages of the cell envelope during division. [] It reduces peptidoglycan remodeling at the division site, a critical process for cell wall synthesis and separation. [] Additionally, Divin hinders the compartmentalization of the cytoplasmic membrane, further disrupting the division process. []
Q3: What is the molecular formula and weight of Divin?
A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of Divin. Further research in primary literature or patents may be necessary to obtain this information.
Q4: Is there any spectroscopic data available for Divin?
A4: The provided abstracts do not offer specific spectroscopic data for Divin. To acquire this information, consulting primary research articles or contacting the researchers directly might be necessary.
Q5: Which part of the Divin molecule is crucial for its activity?
A6: Studies highlight that the 2-hydroxynaphthalenyl hydrazide moiety of the Divin molecule is essential for its inhibitory activity. [] Modifications to this portion can significantly impact its ability to disrupt bacterial cell division. []
Q6: Can modifications to the benzimidazole ring of Divin affect its potency?
A7: Yes, research indicates that alterations and substitutions to the benzimidazole ring of Divin can lead to an increase in its potency against bacteria. [] This suggests the benzimidazole ring plays a role in target binding or influencing the overall pharmacophore of Divin. []
Q7: How does the SAR study of Divin aid in understanding its mechanism of action?
A8: SAR studies allow researchers to pinpoint the essential structural features of Divin responsible for its biological activity. [] By systematically modifying the molecule and observing the effects on potency, researchers can glean insights into its interaction with its yet-to-be-identified target. []
Q8: Has Divin's efficacy been tested in cellular or animal models?
A9: The provided abstracts confirm that Divin effectively inhibits the growth of clinical pathogens in vitro. [] While specific details on animal models are absent, the research highlights Divin's potential as a starting point for developing new therapeutic agents, suggesting further in vivo studies are likely underway or planned. []
Q9: Is Divin toxic to mammalian cells?
A10: Divin exhibits only moderate toxicity to mammalian cells at concentrations effective in inhibiting bacterial growth. [] This finding suggests a potentially favorable therapeutic window for the compound, but further research is necessary to confirm its safety profile. []
Q10: What are the potential future applications of Divin?
A10: Divin holds promise as a valuable tool for:
- Mechanistic Studies: Further exploration of Divin's interaction with bacterial cell division machinery can provide valuable insights into this complex process. []
- Antimicrobial Development: Divin's unique mechanism of action makes it a promising starting point for developing new classes of antibiotics, particularly in the face of rising antibiotic resistance. []
- Photoaffinity Probes: Synthesizing Divin analogs with photoaffinity labels could help identify and characterize its direct molecular target within bacteria. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane](/img/structure/B2698165.png)
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2698166.png)
![N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide](/img/structure/B2698167.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2698172.png)
![2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2698173.png)
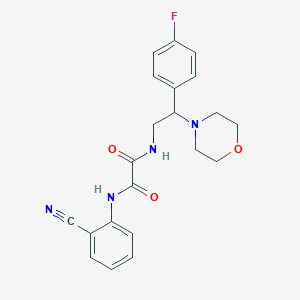
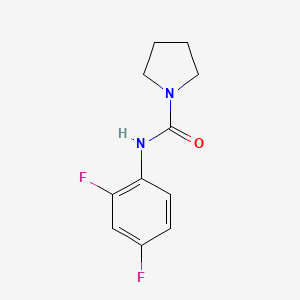
![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)
![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)
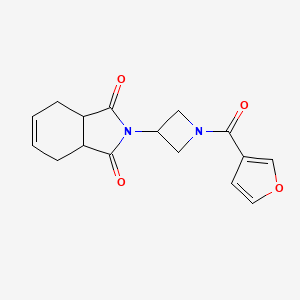
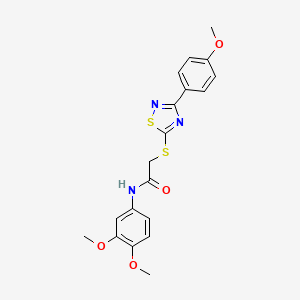
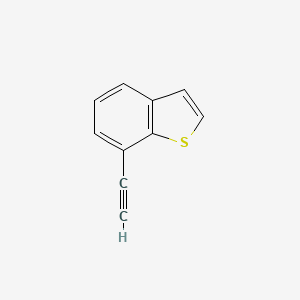
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2698186.png)